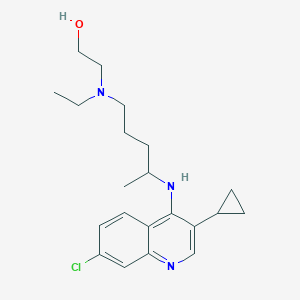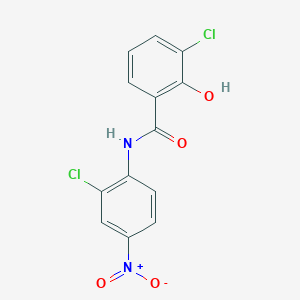![molecular formula C10H16ClNS B13432692 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is favored for its efficiency and the ability to produce a wide range of thiophene derivatives.
Another method involves the intramolecular cyclization of suitable precursors. For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the expression of antioxidant proteins that protect against oxidative damage.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers due to their electronic properties.
作用機序
The anti-inflammatory activity of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride is primarily associated with its ability to activate the NRF2 pathway . This pathway involves the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the stabilization and activation of NRF2. Activated NRF2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense and detoxification .
類似化合物との比較
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anti-inflammatory effects through NRF2 activation .
特性
分子式 |
C10H16ClNS |
|---|---|
分子量 |
217.76 g/mol |
IUPAC名 |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H |
InChIキー |
CLGJSCOUBJDWBT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)SC=C2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


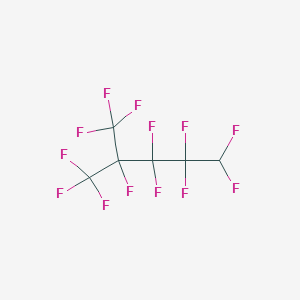
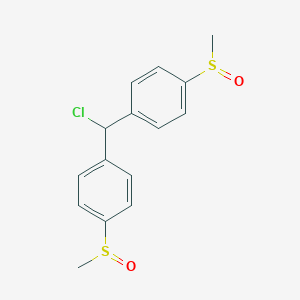
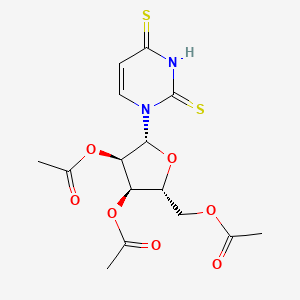

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
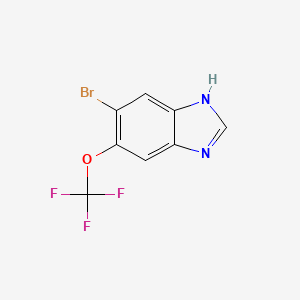
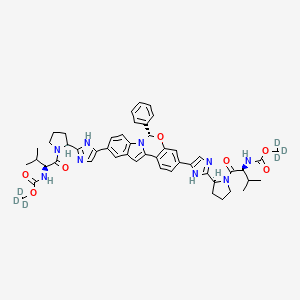
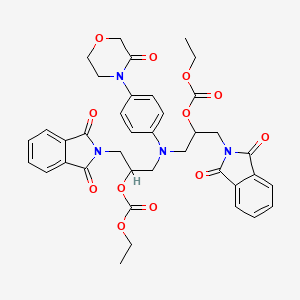
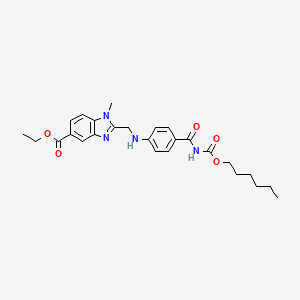
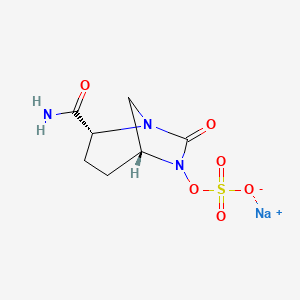
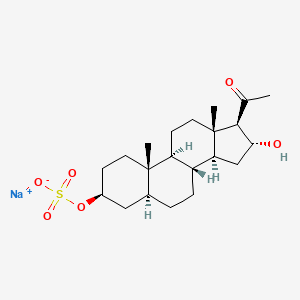
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
